molecular formula C13H11NO2 B8651598 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile CAS No. 81764-99-0

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile

Cat. No. B8651598
CAS RN: 81764-99-0
M. Wt: 213.23 g/mol
InChI Key: WMUQCKSADOZOCX-UHFFFAOYSA-N
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Description

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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properties

CAS RN

81764-99-0

Product Name

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(2-acetyl-3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C13H11NO2/c1-9(15)13(10(2)16)7-11-3-5-12(8-14)6-4-11/h3-7H,1-2H3

InChI Key

WMUQCKSADOZOCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)C#N)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-cyanobenzonitrile (20 g, 0.15 mol), 2,4-pentanedione (17 g, 0.17 mol), piperidine (130 mg, 1.5 mmol) and p-toluene sulfonic acid (260 mg, 1.5 mmol) in toluene (400 ml) is refluxed overnight with a Dean-Stark trap. The solution is concentrated in vacuo and purified over silica gel with cyclohexane/ethyl acetate mixtures as eluent.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.3 g (17.5 mmol) of 4-formylbenzonitrile, 1.98 ml (19.29 mmol) of 2,4-pentanedione, 1 ml (26 mmol) of acetic acid and 0.34 ml (3.5 mmol) of piperidine in 40 ml of anhydrous dichloromethane are stirred under reflux with a water trap for 24 h. After cooling, the reaction solution is washed successively with saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated. The residue is recrystallized from diethyl ether. 3.18 g (85% of theory) of the title compound are obtained as a pale brown solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Cyanobenzaldehyde (2.62 g) was condensed with 2,4-pentanedione (3.0 g) in 2-propanol (10 ml) in the presence of ammonium acetate. Mp 86°-88° C., yield 0.55 g (13 %).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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